

6-Amino-1,3-dimethyluracil molecular structure and formula

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Compound of Interest

Compound Name: 6-Amino-1,3-dimethyluracil

Cat. No.: B104193

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An In-depth Technical Guide to **6-Amino-1,3-dimethyluracil**

Introduction

6-Amino-1,3-dimethyluracil is a pyrimidine derivative with a molecular structure similar to naturally occurring nucleobases.[1] This structural similarity makes it a valuable building block in medicinal chemistry and organic synthesis, particularly for creating nucleoside analogs and other biologically active compounds.[1][2] It plays a significant role in the pharmaceutical industry as an intermediate for drug synthesis and has applications in the broader chemical industry for the production of dyes, polymers, and other materials.[3] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and key applications.

Molecular Structure and Chemical Formula

6-Amino-1,3-dimethyluracil is characterized by a uracil ring system with methyl groups at positions 1 and 3, and an amino group at position 6.

Chemical Formula: $C_6H_9N_3O_2$ [4][5]

Molecular Structure:

Synonyms: 1,3-Dimethyl-6-aminouracil, 4-Amino-1,3-dimethyluracil[4][6]

Physicochemical and Quantitative Data

A summary of the key quantitative and physicochemical properties of **6-Amino-1,3-dimethyluracil** is presented in the table below.

| Property | Value | Source(s) |
|------------------|---------------------------------------|---|
| CAS Number | 6642-31-5 | [4] [5] |
| Molecular Weight | 155.15 g/mol | [3] [5] |
| Appearance | Off-white to light yellow powder | [1] [3] |
| Melting Point | 295 °C (decomposes) | [2] [3] [5] |
| Purity | ≥98% | [5] |
| EC Number | 229-662-0 | [5] |
| MDL Number | MFCD00006552 | [1] [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [7] |
| InChI Key | VFGRNTYELNYSKJ-UHFFFAOYSA-N | [4] |

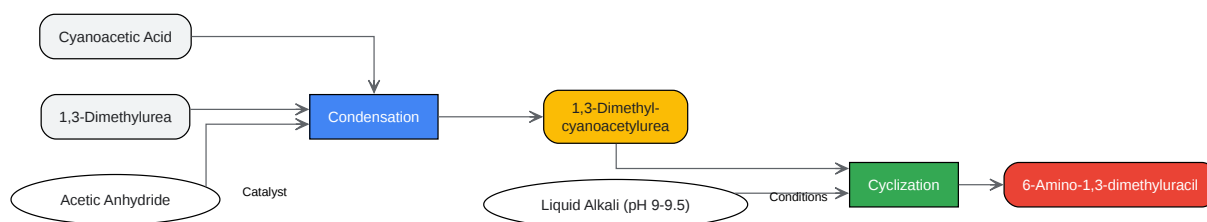
Experimental Protocols: Synthesis of 6-Amino-1,3-dimethyluracil

Several methods for the synthesis of **6-Amino-1,3-dimethyluracil** have been reported. Below are detailed protocols for two common synthetic routes.

Method 1: Condensation and Cyclization of Cyanoacetic Acid and 1,3-Dimethylurea

This method involves the condensation of cyanoacetic acid with 1,3-dimethylurea in the presence of a condensing agent like acetic anhydride, followed by a cyclization reaction under alkaline conditions to yield the final product.[\[8\]](#)[\[9\]](#)

Experimental Workflow:



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Caption: Synthesis workflow for **6-Amino-1,3-dimethyluracil**.

Protocol:

- Dehydration: Dehydrate cyanoacetic acid (70% mass concentration) via vacuum distillation. [9]
- Condensation:
 - Cool the dehydrated cyanoacetic acid to 6-8 °C in a reaction vessel. [9]
 - Add a condensing agent and acetic anhydride to the vessel and stir. [9]
 - Introduce 1,3-dimethylurea and conduct a staged reaction, gradually increasing the temperature to 28-30 °C. [9]
 - Filter the reaction mixture and perform vacuum distillation to obtain 1,3-dimethylcyanoacetylurea. [9]
- Cyclization:
 - Maintain the temperature of the 1,3-dimethylcyanoacetylurea at 40-45 °C and begin stirring. [9]

- Slowly add liquid alkali (32% mass concentration) until the pH reaches 9.0-9.5.[9]
- Stir the mixture for 10-12 minutes at 40-45 °C, then heat to 90-95 °C and react for another 18-20 minutes.[9]
- The resulting reaction liquid is then centrifuged and dried to yield **6-Amino-1,3-dimethyluracil**.[9]

Method 2: Reaction of Dimethylurea and Ethyl Cyanoacetate with a Strong Base

This protocol utilizes a strong base, such as sodium amide, to facilitate the reaction between dimethylurea and ethyl cyanoacetate.[10]

Protocol:

- Thoroughly mix 20 g of dry dimethylurea with 20 g of sodium amide.
- Add 20 g of xylene to the mixture.
- With efficient stirring and cooling, add 20 g of ethyl cyanoacetate.
- After the initial reaction subsides, heat the mixture at 100-120 °C for several hours.
- Cool the reaction mixture and carefully treat it with water.
- Remove the xylene, and precipitate the **6-Amino-1,3-dimethyluracil** by adding acid.[10]

Applications in Research and Drug Development

6-Amino-1,3-dimethyluracil serves as a versatile precursor in the synthesis of various heterocyclic compounds.[11]

- **Antitumor Agents:** It is used as a reagent in the synthesis of novel pyrimidine and caffeine derivatives that have shown potential antitumor activity.[2][7]
- **Fused Pyrido-pyrimidines:** It is a starting material for the synthesis of fused pyrido-pyrimidines.[2][12]

- Drug Intermediates: Due to its structural stability and chemical reactivity, it is widely used in the production of various medical raw materials and drug intermediates.[3]
- Chemical Industry: Beyond pharmaceuticals, it is used to synthesize a variety of chemical products, including dyes and polymers.[3] It also finds application as a calcium and zinc stabilizer in products like plastics and cosmetics to improve color and stability.[3]

Spectral and Analytical Data

A range of spectral data is available for the characterization of **6-Amino-1,3-dimethyluracil**.

- NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra are available and have been used to elucidate the structure of its reaction products.[6][13][14][15]
- Mass Spectrometry: GC-MS data is available, providing information on its fragmentation patterns.[6][16]
- Infrared (IR) Spectroscopy: FT-IR spectra have been recorded and analyzed.[6][17][18]
- UV-VIS Spectroscopy: UV-VIS spectral data is also available.[6]

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